molecular formula C13H15N3O3S B7785617 6-amino-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one

6-amino-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one

Cat. No.: B7785617
M. Wt: 293.34 g/mol
InChI Key: WXRJSYHQFMKDAC-UHFFFAOYSA-N
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Description

The compound with the identifier “6-amino-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. This compound is utilized in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “6-amino-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one” involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

The compound “6-amino-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

The compound “6-amino-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of the compound “6-amino-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

6-amino-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-18-9-2-4-10(5-3-9)19-6-7-20-13-15-11(14)8-12(17)16-13/h2-5,8H,6-7H2,1H3,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRJSYHQFMKDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCSC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCCSC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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